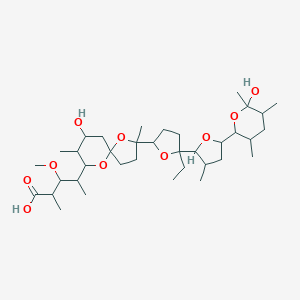
2-アミノチアゾール-4-カルボキサミド
概要
説明
2-Aminothiazole-4-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of the thiazole ring in its structure makes it a valuable scaffold in medicinal chemistry.
科学的研究の応用
2-Aminothiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: It has been studied for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用機序
Target of Action
2-Aminothiazole-4-carboxamide has been found to interact with several targets. It has been documented that different 2-aminothiazole analogs exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . In addition, it has been suggested that Traf2- and Nck-interacting kinase (TNIK) could be a target molecule for 2-aminothiazole derivatives . Furthermore, it has been found to act as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
Mode of Action
The compound’s interaction with its targets results in changes that can lead to the inhibition of the target’s function. For instance, it has been found that certain 2-aminothiazole derivatives can have a complete inhibitory effect on PDE5 . Moreover, these compounds have been found to inhibit COX-1 and COX-2 activity .
Biochemical Pathways
2-Aminothiazole-4-carboxamide affects several biochemical pathways. For instance, it has been found to regulate the Wnt signaling pathway through its interaction with TNIK . Additionally, it has been found to affect the cGMP-PKG signaling pathway through its action as a PDE5 regulator .
Result of Action
The result of the action of 2-Aminothiazole-4-carboxamide is the inhibition of its targets, leading to changes in the function of these targets. For instance, its inhibitory effect on PDE5 can lead to an increase in cGMP levels, which can have various effects, such as vasodilation . Its inhibitory effect on COX-1 and COX-2 can lead to a decrease in the production of prostaglandins .
生化学分析
Biochemical Properties
2-Aminothiazole-4-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have a strong binding affinity with the enzyme UDP-N-acetylmuramate/l-alanine ligase . This interaction suggests that 2-Aminothiazole-4-carboxamide could act as an antagonist against this enzyme .
Cellular Effects
2-Aminothiazole-4-carboxamide has exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It has also shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Molecular Mechanism
The molecular mechanism of 2-Aminothiazole-4-carboxamide involves binding interactions with biomolecules and changes in gene expression. For instance, it has been found to have a high binding affinity with the enzyme UDP-N-acetylmuramate/l-alanine ligase, suggesting a potential mechanism of action .
Dosage Effects in Animal Models
The effects of 2-Aminothiazole-4-carboxamide at different dosages in animal models have not been extensively studied. One study found that a related 4-aminothiazole compound was an effective radioprotector against radiation-induced damage in the liver of mice .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiazole-4-carboxamide typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography to ensure completion . Another method involves the reaction of 2-acetylbenzimidazoles with thiourea in ethyl alcohol and iodine .
Industrial Production Methods: Industrial production of 2-aminothiazole-4-carboxamide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 2-Aminothiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
類似化合物との比較
2-Aminothiazole: A simpler analog with similar biological activities.
2-Aminothiazole-4-carboxylate: Another derivative with distinct pharmacological properties.
2-Amino-4-phenylthiazole: Known for its anticancer activity.
Uniqueness: 2-Aminothiazole-4-carboxamide stands out due to its unique combination of the thiazole ring and carboxamide group, which enhances its binding affinity and selectivity towards various biological targets. This makes it a versatile compound in drug discovery and development.
特性
IUPAC Name |
2-amino-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,5,8)(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNYFPFEBBRSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292719 | |
| Record name | 2-aminothiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118452-02-1 | |
| Record name | 2-aminothiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,3-thiazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-aminothiazole-4-carboxamide derivatives impact premature termination codon (PTC) readthrough?
A: Research indicates that certain 2-aminothiazole-4-carboxamide derivatives can enhance the PTC readthrough (PTCR) efficiency of aminoglycosides like G418. [] This suggests a synergistic effect where these compounds, when used in conjunction with aminoglycosides, improve the incorporation of an amino acid at the PTC, promoting the formation of full-length proteins. [] This mechanism holds significant therapeutic potential for genetic diseases caused by nonsense mutations.
Q2: What makes 2-aminothiazole-4-carboxamide derivatives interesting in the context of muscarinic receptor antagonism?
A: Studies have revealed that certain derivatives within this class exhibit selective antagonism towards the muscarinic M3 receptor subtype. [] Specifically, researchers identified a cyclooctenylmethyl derivative and a cyclononenylmethyl derivative as promising M3 selective antagonists. [] This selectivity is crucial for minimizing off-target effects associated with other muscarinic receptor subtypes.
Q3: Have any computational approaches been employed to investigate 2-aminothiazole-4-carboxamide derivatives as potential drug candidates?
A: Yes, structure-based design and optimization techniques have been utilized to explore the potential of 2-aminothiazole-4-carboxamide derivatives as CHK1 inhibitors. [] Additionally, the CIFAP (Compressed Images for Affinity Prediction) method, utilizing 2D electrostatic potential images, has been applied to predict the binding affinities of these derivatives to CHK1. [] These computational approaches are invaluable for streamlining drug discovery efforts.
Q4: How do structural modifications within the 2-aminothiazole-4-carboxamide scaffold affect biological activity?
A: Research highlights the importance of specific structural modifications for influencing the activity and selectivity of these compounds. For example, incorporating a 4-indazole motif on the 2-aminothiazole nitrogen and a hydrophobic aryl substituent on the carboxamide nitrogen significantly enhanced PTCR potentiation in conjunction with G418. [] Similarly, optimization of different segments of the 2-aminothiazole-4-carboxamide core structure led to the identification of potent and selective M3 antagonists. [] These findings emphasize the significance of structure-activity relationship (SAR) studies in drug design.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)
![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)





![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)



![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)


